1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable molecule in medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-amino-1-butylpyrazole with ethyl acetoacetate in the presence of a base can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound has demonstrated anticancer, antiviral, and antimicrobial activities in various studies.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable molecule for further research and development.
Properties
Molecular Formula |
C9H12N4O |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-butyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N4O/c1-2-3-4-13-8-7(5-12-13)9(14)11-6-10-8/h5-6H,2-4H2,1H3,(H,10,11,14) |
InChI Key |
QBQFHEBZANAORE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=N1)C(=O)NC=N2 |
Origin of Product |
United States |
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